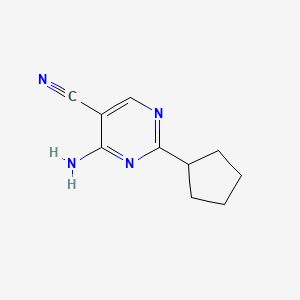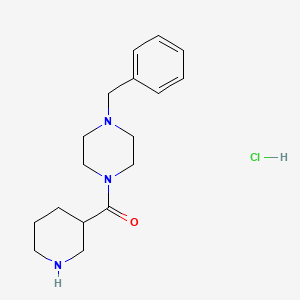
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride
説明
科学的研究の応用
Antimicrobial Activity
Research has identified derivatives of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride as possessing antimicrobial properties. For instance, derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents based on modifications of this compound (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Another study focused on the molecular interactions of a derivative with the CB1 cannabinoid receptor, providing insights into its potential as a pharmacological tool or therapeutic agent. The study used molecular modeling and pharmacophore analysis to understand the binding and activity of the compound at the receptor, which could be relevant for designing drugs targeting cannabinoid receptors (Shim et al., 2002).
Structural and Theoretical Studies
Structural and theoretical studies have been conducted on similar compounds, including thermal, optical, and structural analyses, to understand their chemical properties and potential applications. These studies involve crystal structure analysis and density functional theory calculations, providing a foundation for further exploration of their applications in materials science and drug design (Karthik et al., 2021).
HIV Entry Inhibition
Research on related compounds has explored their potential as HIV entry inhibitors. One study demonstrated the mechanism of action of an allosteric noncompetitive antagonist of the CCR5 receptor, which is crucial for HIV-1 entry into cells. This suggests that derivatives of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride could be explored for their potential in HIV treatment strategies (Watson et al., 2005).
Estrogen Receptor Modulation
Another area of application is in the modulation of estrogen receptors, where derivatives have shown potent antagonist activity in vitro. Such studies are important for the development of selective estrogen receptor modulators (SERMs) for treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).
作用機序
Target of Action
The compound contains a benzylpiperazine and a piperidine group. Benzylpiperazine derivatives have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Piperidine is a common structural motif in many pharmaceuticals and its derivatives have been used in various therapeutic areas.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15;/h1-3,5-6,16,18H,4,7-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJFYNSEQEBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



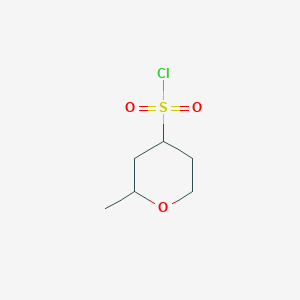
![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)
![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)
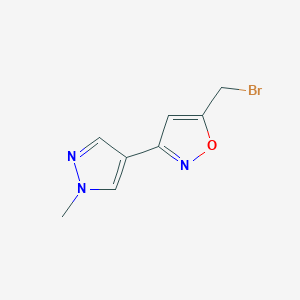

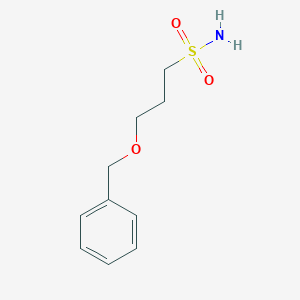

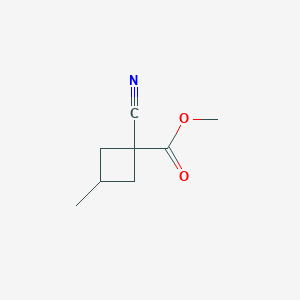
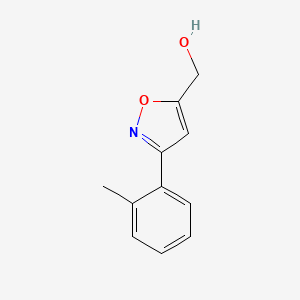
![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)
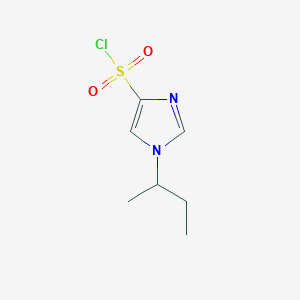
amino}oxolane-3-carboxylic acid](/img/structure/B1528811.png)

